(+/-)-ORG 28611

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+/-)-ORG 28611 is a chemical compound of interest in various scientific fields due to its unique properties and potential applications. This compound has been studied for its potential effects and mechanisms in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of (+/-)-ORG 28611 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

(+/-)-ORG 28611 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(+/-)-ORG 28611 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. The compound is also used in industrial applications, such as the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (+/-)-ORG 28611 involves its interaction with specific molecular targets and pathways in biological systems. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

(+/-)-ORG 28611 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or biological activities

Biologische Aktivität

(+/-)-ORG 28611, also known as SCH-900111, is a synthetic cannabinoid receptor agonist that has garnered attention for its potential therapeutic applications and biological activities. This compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system (ECS) and play significant roles in various physiological processes.

Chemical Structure and Properties

This compound is classified as an aminoalkylindole analog. Its chemical structure allows it to exhibit high binding affinity for both CB1 and CB2 receptors, with reported Ki values of 1.3 nM for CB1 and 1.6 nM for CB2, indicating its potency as a receptor agonist . This dual receptor activity positions ORG 28611 as a candidate for exploring therapeutic effects in pain management and other conditions influenced by the ECS.

The primary mechanism of action of this compound involves the activation of cannabinoid receptors, which are G-protein-coupled receptors (GPCRs). Upon activation, these receptors modulate various intracellular signaling pathways, leading to effects such as:

- Inhibition of neurotransmitter release : Activation of CB1 receptors reduces the release of neurotransmitters like glutamate and GABA, contributing to its analgesic properties .

- Modulation of immune response : CB2 receptor activation influences cytokine release from immune cells, potentially reducing inflammation .

- Neuroprotective effects : There is evidence suggesting that CB1 activation can improve blood circulation in cases of brain injury, enhancing recovery outcomes .

Analgesic Effects

Clinical studies have investigated the analgesic properties of this compound. It has been tested in humans for its efficacy in managing postoperative pain following dental procedures. The results indicated that it could provide effective pain relief with a favorable safety profile .

Sedative Properties

In addition to its analgesic effects, ORG 28611 has shown sedative properties. This aspect is particularly relevant for patients requiring sedation during medical procedures .

Case Studies

Several studies have examined the biological activity of this compound:

- Postoperative Pain Management : A clinical trial assessed the efficacy of ORG 28611 in patients undergoing dental surgery. The findings suggested significant pain reduction compared to placebo, highlighting its potential as a postoperative analgesic .

- Animal Models : Research using animal models has demonstrated that ORG 28611 can attenuate neuropathic pain behaviors, supporting its role in treating chronic pain conditions .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

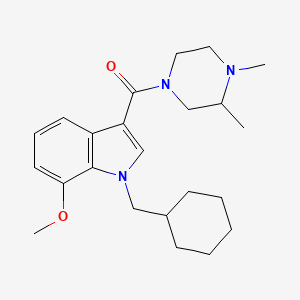

IUPAC Name |

[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXJNAIZJKLJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024627 |

Source

|

| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784138-08-5 |

Source

|

| Record name | [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.